
3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole” is a chemical compound with the molecular weight of 228.08 . The IUPAC name for this compound is 3-(chloromethyl)-4-(4-chlorophenyl)isoxazole .
Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole” can be determined using various spectroscopic techniques. For instance, FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy can be used . Single-crystal X-ray diffraction can also be used to determine the crystal structure .Scientific Research Applications
Tautomerism and Basicity in Isoxazole Chemistry
Research has indicated the significance of isoxazole compounds in studying tautomerism, where isoxazoles such as 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole may exhibit different structural forms based on the solvent and conditions applied. This property, alongside the basicity of isoxazole derivatives, underlines their utility in understanding chemical equilibrium and reaction mechanisms in heteroaromatic chemistry (Boulton & Katritzky, 1961).
Reactivity with Nucleophiles
The reactivity of 3-alkyl(aryl)-5-chloromethylisoxazoles with nucleophiles has been extensively studied, demonstrating the potential for synthesizing a wide range of functionalized isoxazoles. These reactions pave the way for the development of novel compounds with possible applications in materials science, pharmaceuticals, and organic synthesis (Gadzhily et al., 2011).
Green Synthesis Approaches
In the pursuit of environmentally friendly synthesis methods, isoxazole derivatives including 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole have been synthesized using green chemistry principles. Such approaches emphasize the reduction of hazardous substances and the use of sustainable methods, highlighting the compound's role in advancing green chemistry initiatives (Mosallanezhad & Kiyani, 2019).
Structural and Spectroscopic Analysis
The compound has been subjected to structural and spectroscopic analysis, offering insights into its molecular geometry, electronic properties, and behavior under various conditions. These studies contribute to a deeper understanding of the compound's characteristics and potential applications in developing new materials and chemical sensors (Eryılmaz et al., 2016).
Insecticidal Activity Exploration
Investigations into the insecticidal activity of isoxazole derivatives, including those related to 3-(Chloromethyl)-5-(4-chlorophenyl)-4-methylisoxazole, have shown promising results. These studies offer a foundation for developing new insecticidal agents, contributing to agriculture and pest management research (Yu et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, “5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, eye protection, and face protection .
properties
IUPAC Name |
3-(chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-15-11(7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWIGHFDQBGQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1CCl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-(4-chlorophenyl)-4-methyl-1,2-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

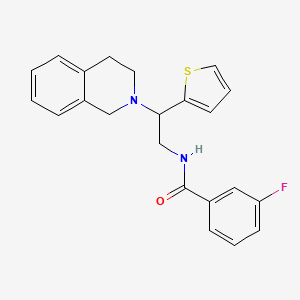
![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)
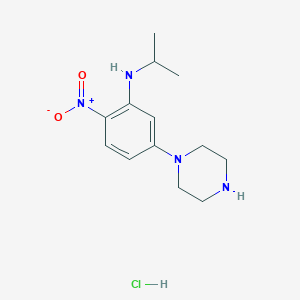
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
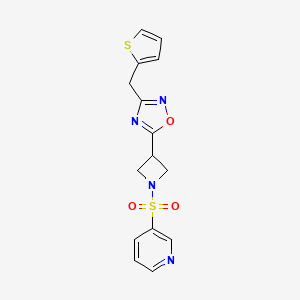
![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)
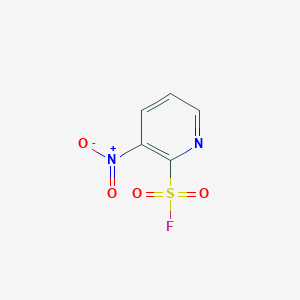
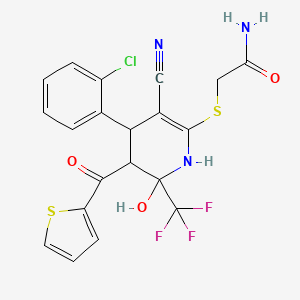
![2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2773810.png)
![1-(4-fluorobenzyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2773811.png)
![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)